molecular formula C10H18N2O B12980279 (S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide

(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B12980279
M. Wt: 182.26 g/mol
InChI Key: RBJMUBKHVXITJY-VIFPVBQESA-N
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Description

(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a cyclobutanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Cyclobutanecarboxamide Moiety: This step involves the reaction of the pyrrolidine derivative with cyclobutanecarboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the cyclobutanecarboxamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or alkylated products.

Scientific Research Applications

(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutanecarboxamide moieties but different substituents.

Uniqueness

(S)-N-Methyl-N-(pyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of a pyrrolidine ring and a cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutanecarboxamide

InChI

InChI=1S/C10H18N2O/c1-12(9-5-6-11-7-9)10(13)8-3-2-4-8/h8-9,11H,2-7H2,1H3/t9-/m0/s1

InChI Key

RBJMUBKHVXITJY-VIFPVBQESA-N

Isomeric SMILES

CN([C@H]1CCNC1)C(=O)C2CCC2

Canonical SMILES

CN(C1CCNC1)C(=O)C2CCC2

Origin of Product

United States

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